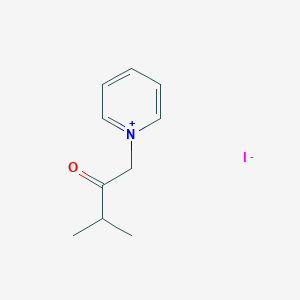
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide typically involves the reaction of pyridine with 3-methyl-2-oxobutyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone, and the reaction temperature is maintained around 248-250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substituents.
1-Methyl-3-(4-propoxy-1,2,5-thiadiazol-3-yl)pyridin-1-ium iodide: Another pyridinium salt with distinct properties.
Uniqueness
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows it to interact differently with molecular targets compared to other similar compounds .
特性
CAS番号 |
6322-27-6 |
|---|---|
分子式 |
C10H14INO |
分子量 |
291.13 g/mol |
IUPAC名 |
3-methyl-1-pyridin-1-ium-1-ylbutan-2-one;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-9(2)10(12)8-11-6-4-3-5-7-11;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NILSXYAWQIWKMA-UHFFFAOYSA-M |
正規SMILES |
CC(C)C(=O)C[N+]1=CC=CC=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
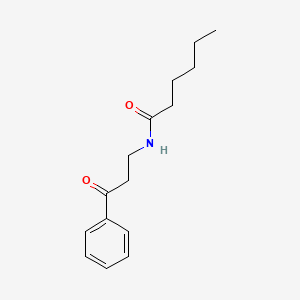
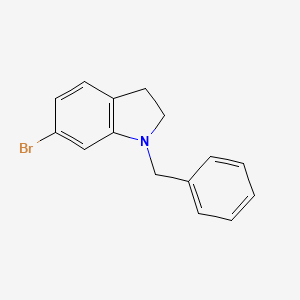
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
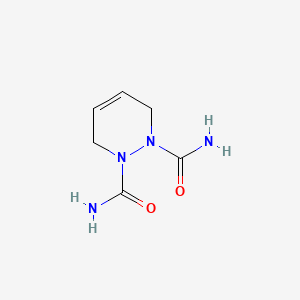
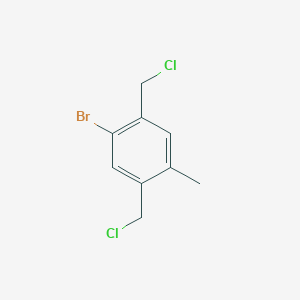

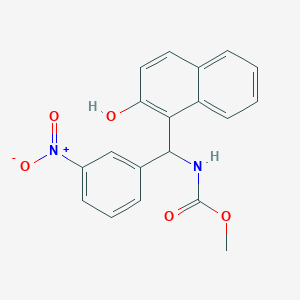
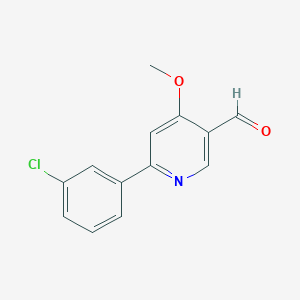

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
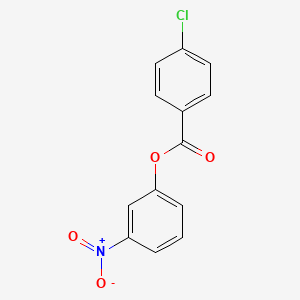
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

